![molecular formula C23H22N4O4 B2480908 N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-49-1](/img/structure/B2480908.png)
N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that involve complex molecular structures, often designed for specific biological or chemical activities. The synthesis and study of such compounds are crucial for developing new materials, pharmaceuticals, and understanding molecular interactions.
Synthesis Analysis
Synthetic routes for similar compounds often involve multi-step reactions, combining various chemical entities to achieve the desired molecular architecture. For example, compounds with acetamide groups and pyrazole derivatives are synthesized through reactions that include acylation, cyclization, and substitution reactions, meticulously planned to ensure the correct structural assembly (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and Mass Spectroscopy. Single-crystal X-ray diffraction is also used to determine the precise arrangement of atoms within the crystal structure, providing insight into the molecular conformation and intermolecular interactions (Lukose et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound, including its participation in reactions such as S-alkylation or amidation, is influenced by its functional groups and molecular structure. The presence of acetamide, pyrazole, and dimethoxyphenyl groups can lead to a variety of chemical behaviors, facilitating the formation of complex architectures (Nayak et al., 2013).
科学的研究の応用
Antioxidant Activity
The pyrazole-acetamide derivatives, including structures related to N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, have been explored for their antioxidant properties. A study by Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, as evaluated by various in vitro assays, including DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Potential
Various heterocyclic derivatives, including pyrazole structures, have been investigated for their antimicrobial and anti-inflammatory actions. In a study conducted by Bandgar et al. (2009), a series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory (TNF-alpha and IL-6 inhibitory assays), antioxidant (DPPH free radical scavenging assay), and antimicrobial activities. Several of these compounds showed promising results in inhibiting inflammation, scavenging free radicals, and demonstrating antimicrobial activities (Bandgar et al., 2009).
Anticancer and Tumor Inhibition Studies
The computational and pharmacological potential of novel derivatives, including pyrazole and related structures, have been assessed for their efficacy in toxicity assessment and tumor inhibition. A study by Faheem (2018) explored various novel compounds for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, COX-2, and 5-lypoxygenase (5-LOX). These compounds showed varying degrees of potential in cancer cell toxicity and tumor inhibition, making them interesting candidates for further anticancer studies (Faheem, 2018).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)18-13-19-23(29)26(10-11-27(19)25-18)14-22(28)24-17-8-9-20(30-2)21(12-17)31-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSLHLPCNMVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

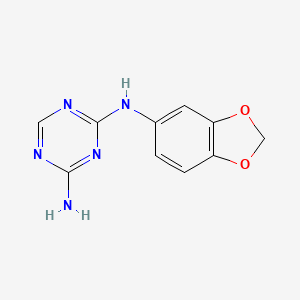
![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)
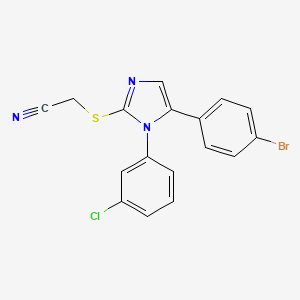
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)
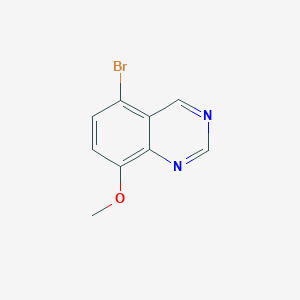

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

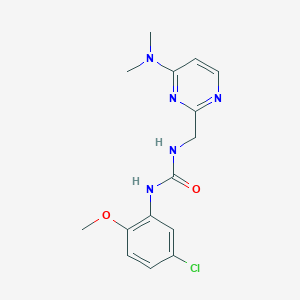
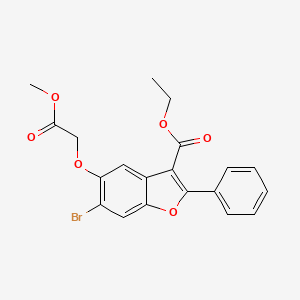
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)
